REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([CH2:7][CH2:8][C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:4]=[CH:5][N:6]=1.[H][H]>[Pt]=O.C(O)(=O)C>[CH3:1][C:2]1[N:3]([CH2:7][CH2:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:4]=[CH:5][N:6]=1
|
Name
|
compound
|
Quantity
|
41.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)CCC1=CC=NC=C1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter bed was then washed with approximately 100 ml of acetic acid
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates were then concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
the resultant residue was distilled in a Kugelrohr apparatus
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
|
Smiles
|
CC=1N(C=CN1)CCC1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |